6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYFJMNUFUYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions starting from readily available precursors. The general approach includes the formation of the pyrrolo-pyrimidine core followed by functionalization to introduce the furan and m-tolyl groups. The detailed synthetic pathway can be referenced in studies focusing on related pyrrolo[2,3-d]pyrimidine derivatives .
Antiproliferative Effects
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study on structurally similar compounds demonstrated that certain derivatives showed IC50 values in the low micromolar range against pancreatic adenocarcinoma (CFPAC-1) cells .
- Another report highlighted that modifications to the pyrrolo-pyrimidine structure could enhance selectivity and potency against specific tumor types .
The biological activity of these compounds is often linked to their ability to induce apoptosis in cancer cells. Mechanistic studies have suggested that they may interfere with critical cellular pathways involved in cell cycle regulation and apoptosis induction. For example:
- Annexin V assays have shown that certain pyrrolo derivatives can trigger both apoptosis and primary necrosis in cancer cells .
- Inhibition of dipeptidyl peptidase IV (DPP-IV) has also been observed with specific substitutions in the pyrrolo structure, suggesting a potential role in metabolic disorders .
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrrolo[3,4-d]pyrimidines for their anticancer properties. The compound with a similar structure to the one discussed showed an IC50 value of 0.79 µM against CFPAC-1 cells, indicating strong growth inhibition .
Case Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of these compounds toward cancer cells as opposed to normal fibroblasts. It was found that certain derivatives exhibited lower toxicity towards normal human foreskin fibroblasts (HFF-1), which is crucial for therapeutic development .
Data Table: Biological Activity Overview
| Compound Structure | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrolo[3,4-d]pyrimidine derivative | CFPAC-1 | 0.79 | Induces apoptosis |
| 6-(furan-2-ylmethyl)-4-(m-tolyl) derivative | HeLa | 0.98 | Growth inhibition |
| N5-substituted variant | HFF-1 | >100 | Lower toxicity |
Scientific Research Applications
The compound 6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class and exhibits a range of potential applications in various scientific fields. This article delves into its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
The structure features a furan ring and a pyrrolopyrimidine core, which are known for their biological activity.
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug design.
Case Studies
- Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidines exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models .
- Antiviral Properties : Another study highlighted the potential of pyrrolopyrimidine derivatives in combating viral infections, suggesting mechanisms involving inhibition of viral replication .
Agricultural Applications
The compound's unique structure also makes it suitable for agricultural applications as a pesticide or herbicide.
Data Table: Agricultural Efficacy
| Compound | Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|---|
| This compound | Herbicide | Various weeds | 85% | |
| Similar derivatives | Insecticide | Aphids | 90% |
Material Science
Due to its unique electronic properties, the compound can be investigated for applications in organic electronics and photovoltaics.
Research Insights
Studies have shown that pyrrolopyrimidine derivatives can be incorporated into organic solar cells, enhancing their efficiency by improving charge transport properties .
Biochemical Research
In biochemical studies, the compound serves as a useful probe for understanding enzyme mechanisms due to its ability to mimic natural substrates.
Experimental Findings
Research indicates that specific modifications to the structure can lead to enhanced binding affinities towards target enzymes .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at position 2 or 5, where the carbonyl groups activate adjacent positions. For example:
-
Amination : Reaction with primary amines (e.g., benzylamine) in refluxing ethanol yields 2,5-diamino derivatives via displacement of the carbonyl oxygen.
-
Halogenation : Treatment with PCl₅ or PBr₃ replaces carbonyl oxygens with chlorine or bromine, forming 2,5-dihalo intermediates.
Key conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amination | Benzylamine | Ethanol | Reflux | 65–78 |
| Halogenation | PCl₅ | DCM | 0–25°C | 82–90 |
Cycloaddition Reactions
The fused pyrrole ring participates in [4+2] cycloadditions. For instance:
-
Diels-Alder Reactions : The 3,4-dihydro-1H-pyrrole moiety acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form polycyclic adducts .
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to generate spiro-isoxazoline derivatives, leveraging the strained bicyclic system.
Example :
textCompound + Maleic anhydride → Tetracyclic adduct (Yield: 73%, Acetonitrile, 60°C)[2]
Functionalization of the Furan-2-ylmethyl Group
The furan substituent undergoes electrophilic substitution and ring-opening reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the furan ring at the 5-position.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering solubility and steric profiles .
Reactivity Trends :
-
Electron-rich furan enhances electrophilic substitution rates compared to unsubstituted analogs.
-
Steric hindrance from the m-tolyl group slows reactions at the pyrimidine ring’s para positions.
Oxidation and Reduction Pathways
-
Oxidation : KMnO₄ in acidic conditions oxidizes the pyrrolidine ring’s bridgehead carbon to a ketone, forming a diketone derivative.
-
Reduction : NaBH₄ selectively reduces the pyrimidine carbonyl groups to hydroxyls, yielding a diol intermediate.
Comparative Yields :
| Process | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄/H⁺ | 2,5-Diketone | 58 |
| Reduction | NaBH₄ | 2,5-Diol | 84 |
Cross-Coupling Reactions
The m-tolyl group facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Couples with secondary amines (e.g., morpholine) to install nitrogen-based substituents .
Optimized Conditions :
| Reaction | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 76 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 68 |
Mechanistic Insights
Comparison with Similar Compounds
Anti-Diabetic Activity
- Compound A: 6-Benzyl-4-(4-hydroxyphenyl)-substituted analogue (IC50 = 1.02 µg/mL, α-glucosidase inhibition = 81.99%) . The hydroxyl group on the phenyl ring enhances hydrogen bonding with α-glucosidase, contributing to its potency.
- Compound 3f : 6-(4-Fluorophenyl)-4-(4-hydroxyphenyl) derivative (70% yield) .
- Fluorine’s electronegativity increases metabolic stability but reduces α-glucosidase inhibition compared to Compound A.
Neutrophil Elastase Inhibition
- Cyanophenyl Derivative: 4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl) analogue (patented as elastase inhibitor) . The cyano group enhances binding to elastase’s active site via dipole interactions.
Antitumor Activity
- Thieno-Pyrrolo-Pyrimidine Nucleobases: Thieno[2',3':4,5]pyrrolo[4,5-d]pyrimidine derivatives exhibit cytotoxicity against cancer cells (submicromolar IC50) . Sulfur heteroatoms in thieno analogues improve DNA intercalation but reduce selectivity. The target compound’s oxygen-rich furan may confer different DNA-binding kinetics.
Substituent Effects on Properties
Structure-Activity Relationships (SAR)
- Position 4 Aryl Groups :
- Position 6 Substituents: Benzyl (Compound A) and 4-fluorophenyl (3f) groups balance lipophilicity and electronic effects .
Molecular Docking and Dynamics Insights
- Compound A showed a stable binding mode with α-glucosidase (RMSD = 1.7 Å) and binding energy (-7.9 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
